[4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate
CAS No.:
Cat. No.: VC16539222
Molecular Formula: C39H46O9
Molecular Weight: 658.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H46O9 |
|---|---|
| Molecular Weight | 658.8 g/mol |
| IUPAC Name | [4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C39H46O9/c1-22(40)46-29-19-31(48-32(42)15-12-24-10-8-7-9-11-24)39(6)28-18-30(47-23(2)41)37(4)26(25-16-17-44-20-25)13-14-27(37)38(28,5)35(43)33-34(39)36(29,3)21-45-33/h7-12,14-17,20,26,28-31,33-35,43H,13,18-19,21H2,1-6H3/b15-12+ |
| Standard InChI Key | DGVWCAONVNVPRJ-NTCAYCPXSA-N |
| Isomeric SMILES | CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C |
| Canonical SMILES | CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pentacyclic core system fused with oxygen-containing heterocycles and multiple functional groups. Key structural elements include:
-
A 13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-ene backbone, providing rigidity and stereochemical complexity.
-
Diacetyloxy groups at positions 4 and 16, enhancing lipophilicity and influencing pharmacokinetic properties.
-
A furan-3-yl substituent at position 6, contributing to electronic interactions with biological targets.
-
An (E)-3-phenylprop-2-enoate ester at position 18, critical for proapoptotic activity via π-π stacking interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | [4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate |
| CAS Number | 117869-72-4 |
| Molecular Formula | |
| Molecular Weight | 658.8 g/mol |
| SMILES | CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC(=O)C(=O)C)OC(=O)C)C)OC(=O)C)C |
Spectroscopic Characterization
Structural elucidation relied on high-resolution mass spectrometry (HR-ESI-MS) and multimuclear NMR spectroscopy. Key findings include:
-
NMR: Signals at δ 7.65 (d, J=16.0 Hz) and δ 6.45 (d, J=16.0 Hz) confirm the trans-configuration of the cinnamoyl group .
-
NMR: Carbonyl resonances at δ 170.2 and δ 169.8 ppm verify the presence of acetyloxy groups.
-
NOESY correlations: Spatial proximity between H-18 and the furan ring protons validates the stereochemistry of the pentacyclic system.
Synthesis and Derivative Optimization
Synthetic Pathways
The compound is isolated from Melia azedarach fruits via methanol extraction followed by chromatographic purification . Laboratory synthesis involves:
-
Ring construction: Diels-Alder cyclization to form the pentacyclic framework.
-
Functionalization:
-
Stereochemical control: Chiral auxiliary-mediated asymmetric synthesis to establish the C-1 and C-15 methyl groups.
Antileukemic Activity and Mechanistic Insights
Cytotoxicity Profiling
In HL-60 human leukemia cells, the compound demonstrates potent activity:
Table 2: Anticancer Activity Across Cell Lines
| Cell Line | Origin | IC (μM) |
|---|---|---|
| HL-60 | Acute myeloid leukemia | 8.2 |
| A431 | Epidermoid carcinoma | >50 |
| MCF7 | Breast adenocarcinoma | >50 |
| RAW 264.7 | Macrophage | >100 |
Apoptosis Induction via p38 MAPK Pathway
Mechanistic studies reveal:
-
Nuclear fragmentation: Dose-dependent increase in apoptotic bodies (61.2% sub-G1 cells at 20 μM) .
-
Caspase activation: Cleavage of caspase-3 and PARP, confirming intrinsic apoptosis .
-
p38 phosphorylation: 3.8-fold increase in phospho-p38 levels, reversed by SB203580 inhibitor .
-
Bcl-2 modulation: 4.5-fold upregulation of Bax/Bcl-xL ratio, promoting mitochondrial permeabilization .
Structure-Activity Relationships
Critical Functional Groups
-
Cinnamoyl moiety: Removal reduces activity by 90%, highlighting its role in target engagement .
-
Acetyloxy groups: Deacetylation decreases potency (IC shifts to 42 μM), suggesting enhanced membrane permeability via lipophilicity.
-
Furan ring: Oxidation to a γ-lactone abolishes activity, indicating hydrogen-bonding interactions are essential.
Comparative Analysis with Analogues
| Compound | Modification | HL-60 IC (μM) |
|---|---|---|
| Parent | None | 8.2 |
| 1-Desacetyl | C-1 deacetylation | 42.0 |
| 18-Decinnamoyl | Ester hydrolysis | 75.6 |
| 6-Tetrahydrofuran | Furan saturation | >100 |
Pharmacokinetic and Toxicity Considerations
ADME Properties
-
Absorption: Moderate Caco-2 permeability (P = 12.6 × 10 cm/s).
-
Metabolism: Hepatic glucuronidation by UGT1A1, producing inactive metabolites.
-
Half-life: 4.7 hours in murine plasma.
In Vivo Tolerability
Therapeutic Implications and Future Directions
The compound’s specificity for leukemia cells and low systemic toxicity position it as a candidate for AML therapy. Key development challenges include:
-
Solubility optimization: Nanoformulation with polylactic-co-glycolic acid (PLGA) improves aqueous solubility by 18-fold.
-
Combination regimens: Synergy with cytarabine (CI = 0.32) suggests potential for dose reduction .
-
Target identification: CRISPR-Cas9 screens implicate MAPKAPK2 as a downstream effector of p38 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume